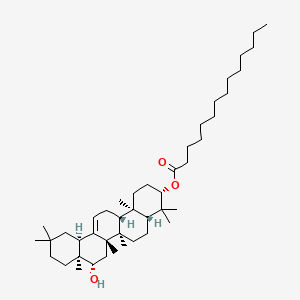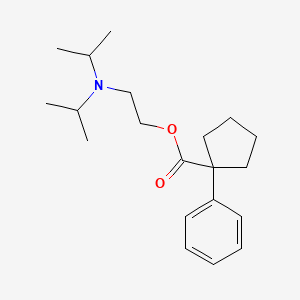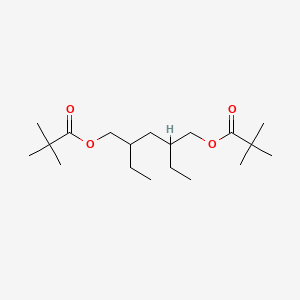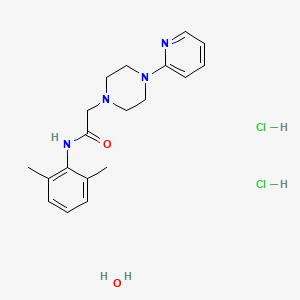
Sodium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium bis[4-[(2-chloro-4-nitrophenyl)azo]-2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]phenolato(2-)]chromate(1-) is a complex organic compound with a molecular formula of C38H20Cl2CrN10O12Na and a molecular weight of 958.50. This compound is characterized by its vibrant color, which makes it useful in various applications, particularly in the field of dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium bis[4-[(2-chloro-4-nitrophenyl)azo]-2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]phenolato(2-)]chromate(1-) involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the diazotization of 2-chloro-4-nitroaniline, followed by coupling with 2-hydroxy-5-nitrobenzaldehyde to form the azo compound. This intermediate is then complexed with chromate to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve the desired product efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and phenolic groups.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amino groups.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include amino derivatives.
Substitution: Various substituted aromatic compounds are formed.
Applications De Recherche Scientifique
Sodium bis[4-[(2-chloro-4-nitrophenyl)azo]-2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]phenolato(2-)]chromate(1-) has diverse applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its complex structure.
Industry: Utilized in the production of colored materials and coatings.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets. The azo and chromate groups play a significant role in its reactivity. The azo group can participate in electron transfer reactions, while the chromate group can interact with biological molecules, potentially leading to oxidative stress and other biochemical effects.
Comparaison Avec Des Composés Similaires
- Sodium bis[4-[(2-chloro-4-nitrophenyl)azo]-2-[[(2-hydroxyphenyl)imino]methyl]phenolato(2-)]chromate(1-)
- Sodium bis[4-[(2-chloro-4-nitrophenyl)azo]-2-[[(2-hydroxy-3-nitrophenyl)imino]methyl]phenolato(2-)]chromate(1-)
Uniqueness: The presence of both nitro and chloro groups in the aromatic rings, along with the azo and chromate functionalities, makes Sodium bis[4-[(2-chloro-4-nitrophenyl)azo]-2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]phenolato(2-)]chromate(1-) unique. These structural features contribute to its distinct chemical reactivity and applications.
Propriétés
Numéro CAS |
83804-09-5 |
|---|---|
Formule moléculaire |
C38H24Cl2CrN10NaO12+ |
Poids moléculaire |
958.5 g/mol |
Nom IUPAC |
sodium;4-[(2-chloro-4-nitrophenyl)diazenyl]-2-[(2-hydroxy-5-nitrophenyl)iminomethyl]phenol;chromium |
InChI |
InChI=1S/2C19H12ClN5O6.Cr.Na/c2*20-15-8-13(24(28)29)2-4-16(15)23-22-12-1-5-18(26)11(7-12)10-21-17-9-14(25(30)31)3-6-19(17)27;;/h2*1-10,26-27H;;/q;;;+1 |
Clé InChI |
SPCAHRYEMGLHRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.C1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.[Na+].[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)



